Cyclohexylsuccinic acid

Description

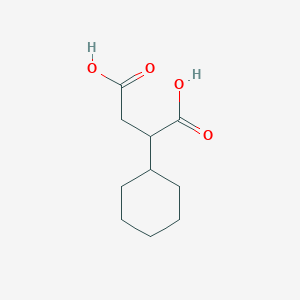

Structure

3D Structure

Properties

IUPAC Name |

2-cyclohexylbutanedioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h7-8H,1-6H2,(H,11,12)(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROUMWCGMNOSBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC(=O)O)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340838 | |

| Record name | Cyclohexylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1489-63-0 | |

| Record name | Cyclohexylsuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization of Cyclohexylsuccinic Acid

Elucidation of Established Synthetic Pathways for Cyclohexylsuccinic Acid

The construction of the cyclohexylsuccinic acid framework can be achieved through several synthetic strategies, each offering distinct advantages in terms of yield, stereocontrol, and precursor accessibility.

Mechanisms of Fumarate (B1241708) Addition in Hydrocarbon-Derived Succinic Acid Synthesis

A prominent pathway to cyclohexylsuccinic acid, particularly in the context of bioremediation and geochemical studies, involves the addition of a cyclohexyl radical to fumaric acid or its esters. This reaction mimics the anaerobic biodegradation of cyclohexane (B81311), where microbial enzymes catalyze the addition of the hydrocarbon to fumarate. nih.govfrontiersin.orgncl.ac.uk In the laboratory, this can be replicated through radical-initiated reactions. The process is understood to proceed via the generation of a cyclohexyl radical, which then attacks the double bond of a fumarate molecule. This addition is a key step in understanding how microorganisms metabolize cyclic alkanes in oxygen-deprived environments. ncl.ac.uk The resulting succinate (B1194679) derivative is a biomarker for such anaerobic degradation processes. researchgate.net

Photochemical Cycloaddition Reactions Leading to Cyclohexylsuccinic Acid Precursors

Photochemical [2+2] cycloaddition reactions offer a powerful tool for the synthesis of cyclobutane (B1203170) rings, which can serve as precursors to cyclohexylsuccinic acid derivatives. libretexts.org This method involves the irradiation of an alkene with UV light, which excites an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The resulting excited-state alkene can then react with a ground-state alkene in a concerted fashion to form a four-membered ring. libretexts.orgyoutube.com While not a direct route to cyclohexylsuccinic acid, this methodology can be employed to construct complex cyclic systems that, through subsequent ring-opening and functional group manipulations, can lead to the desired succinic acid structure. The stereochemistry of the resulting cycloadduct is dictated by the orbital symmetry rules, which differ for thermal and photochemical conditions. youtube.com

General Synthetic Procedures for Substituted Succinic Acid Homologues

Several general methods for the synthesis of substituted succinic acids are applicable to the preparation of cyclohexylsuccinic acid and its analogues. One common approach involves the alkylation of malonic esters. google.com For instance, diethyl malonate can be deprotonated with a strong base to form an enolate, which then acts as a nucleophile to attack an appropriate cyclohexyl halide. A second alkylation with an acetate (B1210297) equivalent, followed by hydrolysis and decarboxylation, yields the target succinic acid. rhhz.net

Another versatile method is the Michael addition of a cyclohexyl nucleophile to maleic or fumaric esters. For example, the sodium salt of cyclohexanol (B46403) can react with di-n-butyl maleate (B1232345) to form di-n-butyl-cyclohexyloxy succinate. google.com Subsequent hydrolysis of the ester groups yields the corresponding succinic acid.

Electrolytic methods have also been explored for the synthesis of symmetrically disubstituted succinic acids like α,α'-dicyclohexylsuccinic acid. rsc.org The electrolysis of potassium ethyl cyclohexylmalonate can produce a mixture of the racemic and meso forms of diethyl α,α'-dicyclohexylsuccinate, albeit in modest yields. rsc.org

A method for preparing 2,3-dialkyl succinic acids involves the dimerization coupling of 2-alkyl-malonic ester compounds, followed by hydrolysis and decarboxylation. google.com This can be adapted to produce 2,3-dicyclohexylsuccinic acid.

| Synthetic Method | Key Reactants | Product | Reference(s) |

| Fumarate Addition | Cyclohexane, Fumarate | Cyclohexylsuccinic acid | nih.govfrontiersin.orgncl.ac.uk |

| Malonic Ester Synthesis | Diethyl malonate, Cyclohexyl halide, Acetate equivalent | Cyclohexylsuccinic acid | google.comrhhz.net |

| Michael Addition | Cyclohexanol, Di-n-butyl maleate | Di-n-butyl-cyclohexyloxy succinate | google.com |

| Electrolysis | Potassium ethyl cyclohexylmalonate | Diethyl α,α'-dicyclohexylsuccinate | rsc.org |

| Dimerization Coupling | 2-Cyclohexyl-malonic ester | 2,3-Dicyclohexylsuccinic acid | google.com |

Stereochemical Control and Regioselectivity in Cyclohexylsuccinic Acid Synthesis

Achieving stereochemical and regiochemical control is a significant challenge in the synthesis of substituted succinic acids. The use of chiral auxiliaries is a powerful strategy to induce asymmetry. For example, N-acylsultams derived from camphor (B46023) can be used to direct the alkylation of succinic acid derivatives with high diastereoselectivity. researchgate.net The chiral auxiliary can then be cleaved to afford the enantiomerically enriched succinic acid.

Resolution of racemic mixtures using optically active amines is another approach to obtain enantiomerically pure succinic acids. researchgate.net For instance, treating a racemic mixture of a succinic acid derivative with an enantiomerically pure amine can lead to the formation of diastereomeric salts that can be separated by crystallization.

In reactions involving unsymmetrical reagents, such as the addition of a nucleophile to a substituted maleate, regioselectivity becomes a key consideration. The electronic and steric properties of the substituents on the maleate will influence the position of nucleophilic attack.

Systematic Chemical Derivatization for Analytical and Research Applications

Chemical derivatization is often necessary to improve the analytical characteristics of cyclohexylsuccinic acid, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) where volatility and thermal stability are crucial. researchgate.net

Esterification Techniques for Mass Spectrometric Characterization (e.g., Methyl, Ethyl, n-Butyl, Trimethylsilyl (B98337) Esterification)

Esterification of the carboxylic acid groups of cyclohexylsuccinic acid is a common derivatization strategy. The resulting esters are more volatile and less polar than the parent acid, making them amenable to GC-MS analysis. researchgate.net

Methyl, Ethyl, and n-Butyl Esterification: These esters can be prepared by reacting the carboxylic acid with the corresponding alcohol (methanol, ethanol, or butanol) in the presence of an acid catalyst, such as sulfuric acid or hydrogen chloride. researchgate.netcsic.es For example, heating cyclohexylsuccinic acid in a solution of 10% sulfuric acid in methanol (B129727) will yield the dimethyl ester. researchgate.net

Trimethylsilyl (TMS) Esterification: Silylation is another widely used derivatization technique. researchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of chlorotrimethylsilane (B32843) (TMCS) and hexamethyldisilazane (B44280) (HMDS) can convert the carboxylic acid groups to their trimethylsilyl esters. researchgate.netunirioja.estandfonline.com This derivatization is typically rapid and proceeds under mild conditions. researchgate.net The resulting TMS esters are highly volatile and produce characteristic fragmentation patterns in mass spectrometry, aiding in their identification. researchgate.net For instance, under electron ionization, TMS esters of cycloalkylsuccinates show informative fragment ions that can be used for structural elucidation. researchgate.net

| Derivatization Agent | Type of Ester Formed | Analytical Application | Reference(s) |

| Methanol/H₂SO₄ | Methyl ester | GC-MS | researchgate.net |

| Ethanol/H₂SO₄ | Ethyl ester | GC-MS | researchgate.net |

| n-Butanol/H₂SO₄ | n-Butyl ester | GC-MS | researchgate.net |

| BSTFA, TMCS/HMDS | Trimethylsilyl (TMS) ester | GC-MS | researchgate.netresearchgate.net |

The choice of esterification method depends on the specific analytical requirements and the presence of other functional groups in the molecule. The fragmentation patterns of these different esters in the mass spectrometer provide valuable information for the structural identification of cyclohexylsuccinic acid and its homologues in complex environmental and biological samples. researchgate.net

Synthesis and Characterization of Novel Cyclohexylsuccinic Acid Analogues

The synthesis of novel analogues of cyclohexylsuccinic acid often involves multi-step processes, beginning with the formation of the core cyclohexane ring and subsequent functionalization, or by modifying the carboxylic acid groups of cyclohexylsuccinic acid itself. Researchers continuously explore new routes to create these analogues with high stereocontrol and efficiency.

One common strategy involves the conversion of cyclohexylsuccinic acid into a more reactive intermediate, such as its anhydride (B1165640). This anhydride can then be reacted with a variety of nucleophiles to introduce new functional groups. For instance, the reaction of cyclohexylsuccinic anhydride with amines leads to the formation of cyclohexylsuccinamic acids. Current time information in Bangalore, IN. A series of methyllycaconitine (B43530) (MLA) analogues were synthesized where the succinimidobenzoyl group was replaced with various substituted succinimidobenzoyl groups, including 2-cyclohexylsuccinimidobenzoyl. Current time information in Bangalore, IN. This was achieved by first converting cyclohexylsuccinic acid to cyclohexylsuccinic anhydride by refluxing with acetic anhydride. Current time information in Bangalore, IN. The resulting anhydride was then treated with anthranilic acid to produce the desired succinimidobenzoic acid derivatives. Current time information in Bangalore, IN.

Another approach focuses on building the substituted cyclohexane ring system from acyclic precursors. Highly stereoselective methods for synthesizing functionalized cyclohexanes with multiple stereocenters have been developed. nih.gov For example, chiral 7-oxo-2-enimides, derived from syn-aldol products, have been used as versatile substrates. nih.gov Organocopper and organoaluminum reagents can undergo conjugate addition to these enimides, followed by an intramolecular aldol (B89426) or Mannich reaction to yield highly functionalized cyclohexanols and cyclohexylamines with excellent stereocontrol. nih.gov These methods provide a pathway to complex cyclohexane structures that can be precursors to novel cyclohexylsuccinic acid analogues.

Furthermore, derivatives such as N-phenylamino-3-cyclohexylpyrrolidine-2,5-dione have been synthesized from 2-cyclohexylsuccinic acid. bohrium.com These compounds are prepared through a one-pot cyclization reaction of the dicarboxylic acid with substituted phenylhydrazines at high temperatures. bohrium.com The characterization of these novel analogues relies on a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis to confirm their structure and purity. Current time information in Bangalore, IN.bohrium.comlibretexts.orgnih.govmdpi.comchemmethod.comajchem-a.commdpi.compnrjournal.comjournalcsij.com

Table 1: Examples of Synthesized Cyclohexylsuccinic Acid Analogues and their Characterization Data

| Compound Name | Starting Material | Synthetic Method | Characterization Data | Reference |

| Cyclohexylsuccinamic acids | Cyclohexylsuccinic acid | Conversion to anhydride followed by reaction with amines. | Characterized by NMR spectroscopy. | Current time information in Bangalore, IN. |

| 2-Cyclohexylsuccinimidobenzoyl analogue of MLA | Cyclohexylsuccinic anhydride and anthranilic acid | Reaction of anhydride with anthranilic acid followed by further steps. | Characterized by NMR spectroscopy. | Current time information in Bangalore, IN. |

| N-phenylamino-3-cyclohexyl-pyrrolidine-2,5-dione derivatives | 2-Cyclohexylsuccinic acid and substituted phenylhydrazines | One-pot cyclization reaction at 190-200°C. | Characterized by melting point and NMR spectroscopy. | bohrium.com |

Methodological Advancements in Derivatization for Enhanced Analytical Resolution

The analysis of carboxylic acids like cyclohexylsuccinic acid, particularly at low concentrations in complex matrices, often necessitates a derivatization step to improve their volatility, thermal stability, and chromatographic behavior for techniques such as gas chromatography-mass spectrometry (GC-MS). nih.gov Recent advancements have focused on developing more efficient, sensitive, and versatile derivatization methods. tcichemicals.comresearchgate.netacs.org

Esterification is a widely used derivatization technique for carboxylic acids. libretexts.org This includes alkylation to form various esters. For dicarboxylic acids, esterification with reagents like BF3/butanol has been shown to provide low limits of detection (LODs) in GC-MS analysis, often below 10 picograms. nih.gov Silylation, another common method, involves replacing active hydrogens with a silyl (B83357) group, typically using reagents like N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA). libretexts.orgresearchgate.net A comparative study on low-molecular-weight dicarboxylic acids found that while both esterification and silylation are suitable, BSTFA derivatization may be preferable for samples collected by low-volume air samplers due to its performance under limiting conditions. researchgate.net

For chiral molecules such as cyclohexylsuccinic acid, which can exist as enantiomers, chiral derivatization is crucial for their separation and quantification. This involves reacting the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers, which can then be separated on a non-chiral stationary phase. mdpi.comtcichemicals.com Advances in this area include the development of new CDAs that offer better separation and sensitivity. For instance, novel chiral carboxylic acids have been designed to act as powerful chiral auxiliaries for the enantioresolution and determination of the absolute configuration of various alcohols, a principle that can be extended to the analysis of chiral acids. tcichemicals.com

Recently, innovative derivatization strategies have emerged to further enhance analytical sensitivity. A "diazo-carboxyl click derivatization" method has been reported for the sensitive analysis of hydrophilic, low-molecular-weight carboxylic acids. acs.org This technique has been shown to increase mass spectrometry response by 5- to 2000-fold and improve chromatographic separation. acs.org Such advancements hold significant promise for the trace analysis of cyclohexylsuccinic acid and its metabolites in various biological and environmental samples.

The choice of derivatization reagent and method is critical and depends on the analyte, the matrix, and the analytical instrumentation. The table below summarizes some advanced derivatization methods applicable to carboxylic acids.

Table 2: Advanced Derivatization Methodologies for Carboxylic Acid Analysis

| Derivatization Method | Reagent(s) | Analyte(s) | Analytical Technique | Key Advantages | Reference(s) |

| Esterification (Butylation) | BF3/Butanol | Dicarboxylic acids | GC-MS | Low limits of detection (<10 pg). | nih.gov |

| Silylation | N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA) | Dicarboxylic acids | GC-MS | Efficient, fast, and reproducible; suitable for low sample volumes. | researchgate.net |

| Chiral Derivatization | Novel chiral carboxylic acids | Chiral alcohols (applicable to chiral acids) | HPLC | Enables enantioresolution and determination of absolute configuration. | tcichemicals.com |

| Diazo-carboxyl Click Derivatization | Diazo-based reagents | Hydrophilic carboxylic acids | LC-MS | Significant increase in mass spectrometry response (5-2000 fold). | acs.org |

| Alkylation | Pentafluorobenzyl bromide (PFB-Br) | Carboxylic acids | GC-EC | Enhances response at the electron capture detector. | libretexts.org |

Biochemical Roles and Metabolic Pathways Involving Cyclohexylsuccinic Acid

Cyclohexylsuccinic Acid as a Biogeochemical Signature Metabolite

The presence of cyclohexylsuccinic acid in anoxic environments is a strong indicator of microbial activity on cyclohexane (B81311) and related alicyclic hydrocarbons. This has established the compound as a valuable biomarker for assessing intrinsic bioremediation processes in contaminated sites.

Cyclohexylsuccinic acid has been identified as a central metabolite in the anaerobic degradation pathway of cyclohexane. researchgate.net In environments devoid of oxygen, certain microorganisms utilize alternative metabolic strategies to break down recalcitrant hydrocarbon molecules. The formation of cyclohexylsuccinic acid is a hallmark of this anaerobic activation of cyclohexane. researchgate.net Its detection in environmental samples, such as hydrocarbon-contaminated marine sediments, provides direct evidence of ongoing anaerobic biodegradation of cyclic alkanes. researchgate.netresearchgate.net The role of cyclohexylsuccinic acid as a signature biomarker is analogous to other alkylsuccinates that are indicative of the anaerobic degradation of linear and branched alkanes. researchgate.net

The initial and most challenging step in the anaerobic biodegradation of cyclohexane is the activation of the chemically inert cycloalkane ring. This is achieved through a remarkable biochemical reaction known as fumarate (B1241708) addition. researchgate.netresearchgate.netrsc.orgnih.gov In this process, a glycyl radical enzyme, likely a type of succinate (B1194679) synthase, catalyzes the addition of the cyclohexane ring to a molecule of fumarate. rsc.orgnih.gov This enzymatic reaction results in the formation of a cyclohexylsuccinyl radical, which is subsequently converted to cyclohexylsuccinic acid. This mechanism is a common strategy employed by anaerobic bacteria to overcome the high activation energy required to break the C-H bonds in hydrocarbons. nih.gov The fumarate addition mechanism is not exclusive to cyclohexane and is a central pathway for the anaerobic degradation of a variety of hydrocarbons, including both aliphatic and aromatic compounds. researchgate.netrsc.orgnih.gov

In contaminated ecosystems, cyclohexylsuccinic acid is a transient intermediate in the intricate biogeochemical cycling of carbon. Its formation from cyclohexane represents a critical step in the conversion of a persistent pollutant into metabolites that can be further mineralized by the microbial community. Following its formation, cyclohexylsuccinic acid is further metabolized through a series of reactions analogous to the β-oxidation of fatty acids. researchgate.net This downstream pathway typically involves the formation of 3-cyclohexylpropionate and cyclohexanecarboxylate before the alicyclic ring is cleaved, ultimately leading to the production of carbon dioxide under sulfate-reducing or other anaerobic conditions. researchgate.net The detection of these subsequent metabolites alongside cyclohexylsuccinic acid can provide a more comprehensive picture of the ongoing bioremediation processes in contaminated soils and sediments. researchgate.net

Enzymatic Transformations and Biocatalytic Aspects

The formation and subsequent degradation of cyclohexylsuccinic acid are orchestrated by a specific set of enzymes within anaerobic microorganisms. The characterization of these enzyme systems is crucial for understanding the complete metabolic pathway and for potential applications in biocatalysis and bioremediation.

Research on anaerobic bacteria, such as those from the Deltaproteobacteria class, has begun to unravel the enzymatic machinery involved in cyclohexane degradation. researchgate.net While the specific enzyme catalyzing the initial fumarate addition to cyclohexane is yet to be fully characterized, studies on analogous pathways for other hydrocarbons suggest the involvement of a glycyl radical enzyme belonging to the succinate synthase family. rsc.orgnih.gov

Following its formation, the degradation of the succinyl moiety and the cyclohexane ring is carried out by a series of enzymes. In the related pathway for anaerobic cyclohexane carboxylate degradation in Geobacter metallireducens, a succinyl-CoA:cyclohexane carboxylate CoA transferase, a cyclohexanoyl-CoA dehydrogenase, and a cyclohex-1-ene-1-carboxyl-CoA dehydrogenase have been identified. nih.govresearchgate.netnih.gov It is plausible that a similar enzymatic cascade is involved in the downstream metabolism of cyclohexylsuccinic acid.

Integration within Broader Central Carbon and Lipid Metabolic Networks

While direct connections are not well-established, the structure of cyclohexylsuccinic acid suggests potential links to central metabolic pathways, particularly the tricarboxylic acid (TCA) cycle and fatty acid metabolism.

The tricarboxylic acid (TCA) cycle is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to generate energy and provide precursors for biosynthesis. wikipedia.orgbritannica.com One of the key intermediates in the TCA cycle is succinate, which is formed from succinyl-CoA. nih.gov The structural similarity of cyclohexylsuccinic acid to succinic acid suggests a potential metabolic link.

The metabolism of some cyclic compounds involves pathways that converge with the TCA cycle. For instance, the anaerobic degradation of cyclohexane carboxylic acid in some bacteria involves its activation to cyclohexanoyl-CoA, which can then be further metabolized. In certain bacteria, the activation of cyclohexane carboxylate is catalyzed by a succinyl-CoA:cyclohexane carboxylate CoA-transferase. This reaction directly links the metabolism of a cyclic carboxylic acid to succinyl-CoA, a key intermediate in the TCA cycle. researchgate.net It is plausible that if cyclohexylsuccinic acid were to be metabolized, its degradation could potentially yield succinate or a derivative that could enter the TCA cycle.

Table: Key Intermediates of the TCA Cycle

| Intermediate | Number of Carbons |

| Citrate | 6 |

| Isocitrate | 6 |

| α-Ketoglutarate | 5 |

| Succinyl-CoA | 4 |

| Succinate | 4 |

| Fumarate | 4 |

| Malate | 4 |

| Oxaloacetate | 4 |

The metabolic fate of cyclohexylsuccinic acid in relation to fatty acid and amino acid metabolism is not well-defined. However, educated inferences can be drawn based on established metabolic principles.

Fatty Acid Metabolism: Fatty acid metabolism involves the breakdown of fatty acids (β-oxidation) to produce acetyl-CoA, which can then enter the TCA cycle, and the synthesis of fatty acids from acetyl-CoA. nih.gov The cyclohexane ring of cyclohexylsuccinic acid is structurally similar to a six-carbon fatty acid that has been cyclized. It is conceivable that in some organisms, metabolic pathways might exist to open the cyclohexane ring, leading to a linear dicarboxylic acid that could then be metabolized via a pathway analogous to β-oxidation. Such a pathway would likely involve dehydrogenation, hydration, and thiolytic cleavage reactions to yield smaller acyl-CoA units and potentially succinyl-CoA.

Amino Acid Metabolism: Amino acid metabolism involves the breakdown of amino acids into intermediates of central metabolism, including those of the TCA cycle, and the synthesis of amino acids from these intermediates. nih.gov Certain amino acids, such as valine, isoleucine, and methionine, can be degraded to propionyl-CoA, which is then converted to succinyl-CoA and enters the TCA cycle. researchgate.net If the degradation of cyclohexylsuccinic acid were to yield succinyl-CoA, it would thereby connect to the metabolic pathways of these amino acids.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Mass Spectrometry for Structural Elucidation and Quantification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the differentiation of compounds with similar nominal masses. Coupled with various ionization techniques, it is a powerful tool for both identifying and quantifying cyclohexylsuccinic acid.

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. While this can make interpretation complex, the resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, which is invaluable for structural confirmation when matched against a spectral library. youtube.com

For cyclohexylsuccinic acid, direct analysis by EI-MS is challenging due to its low volatility and thermal lability. chromforum.org Derivatization is typically required, often through silylation or esterification, to make the compound amenable to gas chromatography, which commonly employs EI sources. nih.govresearchgate.net

When analyzing a derivatized form, such as the trimethylsilyl (B98337) (TMS) ester, the fragmentation pattern would be expected to arise from characteristic cleavages of the ester and the cyclohexyl ring. Key fragmentation pathways for organic acids and related structures under EI include:

Alpha-cleavage: Fission of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.

Loss of neutral molecules: Common neutral losses include water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂), as well as losses related to the derivatizing group (e.g., loss of a trimethylsilanol group for TMS esters). spectroscopyonline.com

Cyclohexyl ring fragmentation: The cyclohexyl group can undergo ring-opening and subsequent fragmentation, leading to a series of characteristic ions with m/z values corresponding to CnH2n-1, CnH2n, etc.

Table 1: Predicted Characteristic EI-MS Ions for Derivatized Cyclohexylsuccinic Acid

| Ion Type | Potential Fragmentation Pathway | Predicted m/z (for Dimethyl Ester) |

|---|---|---|

| Molecular Ion [M]⁺• | Electron ionization of the parent molecule | 228 |

| [M-OCH₃]⁺ | Loss of a methoxy radical from the ester | 197 |

| [M-COOCH₃]⁺ | Loss of a carbomethoxy radical | 169 |

| [C₆H₁₁]⁺ | Cleavage yielding the cyclohexyl cation | 83 |

| [C₅H₉]⁺ | Loss of ethylene (B1197577) from the cyclohexyl ring | 69 |

Note: This table is predictive and based on general fragmentation principles. Actual m/z values would be confirmed via experimental analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural analysis and is particularly useful in metabolite profiling. nih.govyoutube.com It involves multiple stages of mass analysis, typically the selection of a precursor ion (such as the molecular ion or a protonated/deprotonated molecule), followed by its fragmentation through collision-induced dissociation (CID), and subsequent analysis of the resulting product ions. uab.edu This process provides detailed structural information and enhances specificity in complex mixtures. nih.govyoutube.com

For comprehensive metabolite profiling of cyclohexylsuccinic acid, liquid chromatography is often coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This approach allows for the separation of metabolites from a biological matrix before mass analysis. In a typical workflow, a precursor ion of cyclohexylsuccinic acid (e.g., [M-H]⁻ at m/z 199 in negative ion mode) would be isolated and fragmented. The resulting product ion spectrum would be used to confirm its identity and to identify related metabolites, which might include hydroxylated or conjugated forms.

The fragmentation patterns observed in MS/MS can reveal the site of metabolic modification. For example, hydroxylation on the cyclohexyl ring would lead to specific shifts in the mass of fragment ions containing the ring, while modifications to the succinic acid moiety would alter other fragments. This level of detail is crucial for understanding the biotransformation pathways of the compound. youtube.com

The quantitative analysis of organic acids like cyclohexylsuccinic acid in complex matrices such as plasma, urine, or environmental water samples presents analytical challenges due to potential matrix effects, where other components interfere with the ionization of the analyte. nih.gov LC-MS/MS is the preferred method for this purpose due to its high sensitivity and selectivity. nih.govnih.govresearchgate.net

A typical quantitative LC-MS/MS method involves:

Sample Preparation: This may include protein precipitation, solid-phase extraction (SPE), or liquid-liquid extraction to remove interfering substances and concentrate the analyte.

Chromatographic Separation: An HPLC or UHPLC system is used to separate cyclohexylsuccinic acid from isomers and other matrix components. nih.govresearchgate.net

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is commonly used, operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor-to-product ion transition is monitored for the analyte and an internal standard, providing excellent specificity and reducing chemical noise.

Method validation is critical and typically assesses linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For dicarboxylic acids, derivatization can be employed to improve chromatographic retention and ionization efficiency, enhancing sensitivity. nih.govresearchgate.net

Table 2: Key Parameters for a Validated LC-MS/MS Quantitative Method

| Parameter | Typical Acceptance Criteria | Relevance |

|---|---|---|

| Linearity (r²) | > 0.99 | Ensures the response is proportional to concentration over a defined range. |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Measures the closeness of the measured concentration to the true value. |

| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Assesses the reproducibility of the measurement. nih.gov |

| Recovery | Consistent and reproducible | Indicates the efficiency of the extraction process. nih.gov |

Chromatographic Separation Techniques for Isolation and Purity Assessment

Chromatography is fundamental to the analysis of cyclohexylsuccinic acid, enabling its separation from impurities, isomers, and complex matrix components for subsequent identification, quantification, or purification.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. scholarsresearchlibrary.comuah.edu Due to the polar nature and high boiling point of dicarboxylic acids, direct GC analysis is generally not feasible. chromforum.org Therefore, a crucial pre-column derivatization step is employed to convert the carboxylic acid groups into less polar and more volatile esters or silyl (B83357) ethers. scilit.com

Common derivatization procedures for dicarboxylic acids include:

Esterification: Using reagents like BF₃/butanol to form butyl esters. researchgate.net

Silylation: Using reagents such as N,O-bis(trimethylsilyl)-trifluoroacetamide (BSTFA), which is known for being efficient, fast, and suitable for small sample volumes. nih.govresearchgate.netscilit.com

Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., HP-5). scilit.com The separated components then enter the mass spectrometer for detection and identification. nih.govthepharmajournal.com GC-MS provides excellent separation efficiency and, with an EI source, generates reproducible mass spectra that can be used for library matching and structural confirmation. scholarsresearchlibrary.com The technique offers low detection limits, often in the nanogram per cubic meter range for atmospheric aerosol analysis. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of organic acids, as it can be performed at room temperature without derivatization. sigmaaldrich.com

Ion Exclusion Chromatography (IEC): This is a primary and highly effective mode for separating organic acids. shimadzu.comdiduco.comphenomenex.com The separation mechanism is based on the exclusion of ionized analytes from the pores of a sulfonated stationary phase resin. phenomenex.comshimadzu.com Strong acids, which are highly ionized, are repelled by the stationary phase and elute quickly, while weaker acids, like cyclohexylsuccinic acid, can penetrate the pores to varying degrees based on their pKa, leading to their retention and separation. shimadzu.comresearchgate.net This technique is particularly well-suited for separating mixtures of weak acids. hamiltoncompany.com

Reversed-Phase Chromatography (RPC): This is the most common mode of HPLC. tosohbioscience.comsigmaaldrich.com For organic acids, a C18 (ODS) column is frequently used. scioninstruments.comlcms.cz Separation is based on the hydrophobic interactions between the analyte and the nonpolar stationary phase. ualberta.ca To ensure the carboxylic acid is in its less polar, protonated form and thus retained on the column, the mobile phase is typically a highly aqueous solution buffered at a low pH (e.g., using phosphoric or formic acid). lcms.czrjptonline.org Gradient elution, where the percentage of an organic modifier like methanol (B129727) or acetonitrile is increased over time, is often used to elute compounds with varying polarities. rjptonline.org RPC is valuable for purity assessment and can be directly coupled to mass spectrometry for LC-MS analysis. tosohbioscience.com

Table 3: Comparison of HPLC Modalities for Cyclohexylsuccinic Acid Analysis

| Modality | Stationary Phase | Mobile Phase | Separation Principle | Primary Application |

|---|---|---|---|---|

| Ion Exclusion | Sulfonated polymer resin | Dilute aqueous acid (e.g., H₂SO₄, HClO₄) | Donnan exclusion of ionized species from pores; partitioning of non-ionized species. shimadzu.comresearchgate.net | Separation of complex mixtures of organic acids. diduco.comhamiltoncompany.com |

Spectroscopic Investigations of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules, including cyclohexylsuccinic acid. By providing detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), NMR allows for the unambiguous assignment of the molecular structure and stereochemistry.

For cyclohexylsuccinic acid, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a comprehensive structural analysis.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). Key expected signals for cyclohexylsuccinic acid would include those for the protons on the cyclohexane (B81311) ring and the protons of the succinic acid moiety. The chemical shifts and coupling constants of the methine and methylene protons on the cyclohexane ring can help determine the conformation of the ring (e.g., chair conformation) and the relative stereochemistry of the substituents.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. For cyclohexylsuccinic acid, distinct signals would be expected for the carboxyl carbons, the carbons of the succinic acid backbone, and the carbons of the cyclohexane ring. The chemical shifts of the carboxyl carbons typically appear in the downfield region of the spectrum (around 170-185 ppm). princeton.edu

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting different spin systems, for example, linking the succinic acid moiety to the cyclohexane ring.

The following table provides predicted ¹H and ¹³C NMR chemical shifts for cyclohexylsuccinic acid based on general principles and data for similar structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Table 2: Predicted NMR Data for Cyclohexylsuccinic Acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxyl (COOH) | 10-13 (broad) | ~175-180 |

| Methine (CH - succinate) | 2.5-3.0 | ~40-50 |

| Methylene (CH₂ - succinate) | 2.3-2.8 | ~30-40 |

| Methine (CH - cyclohexane) | 1.5-2.5 | ~35-45 |

| Methylene (CH₂ - cyclohexane) | 1.0-2.0 | ~25-35 |

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule. researchgate.netmdpi.com These two techniques are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. kurouskilab.com For cyclohexylsuccinic acid, vibrational spectroscopy can confirm the presence of the key carboxylic acid and alkane functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The characteristic absorption bands for cyclohexylsuccinic acid would include:

O-H Stretch: A very broad and strong absorption band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. libretexts.orglibretexts.org

C-H Stretch: Strong absorptions in the 3000-2850 cm⁻¹ region, corresponding to the C-H stretching vibrations of the cyclohexane and succinic acid aliphatic groups. pressbooks.pub

C=O Stretch: A very strong and sharp absorption band between 1760 and 1690 cm⁻¹, indicative of the carbonyl group of the carboxylic acid. libretexts.orglibretexts.org The exact position can be influenced by hydrogen bonding.

C-O Stretch and O-H Bend: Absorptions in the fingerprint region (below 1500 cm⁻¹) including C-O stretching (1320-1210 cm⁻¹) and O-H bending (1440-1395 cm⁻¹ and 950-910 cm⁻¹). libretexts.org

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectrum provides information about the vibrational modes of the molecule. For cyclohexylsuccinic acid, key Raman signals would include:

C-H Stretching: Strong signals in the 3000-2850 cm⁻¹ range.

C=O Stretching: A band in the 1700-1600 cm⁻¹ region, which is often weaker in Raman than in IR for carboxylic acids.

C-C Stretching: Signals corresponding to the carbon-carbon bonds of the cyclohexane ring and the succinic acid backbone.

The following table summarizes the expected characteristic vibrational frequencies for cyclohexylsuccinic acid.

Table 3: Characteristic Vibrational Frequencies for Cyclohexylsuccinic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (O-H) | Stretching | 3300-2500 (broad, strong in IR) |

| Alkane (C-H) | Stretching | 3000-2850 (strong in IR and Raman) |

| Carbonyl (C=O) | Stretching | 1760-1690 (strong in IR) |

| Carboxylic Acid (C-O) | Stretching | 1320-1210 (moderate in IR) |

| Carboxylic Acid (O-H) | Bending | 1440-1395 (moderate in IR) |

Chiroptical spectroscopy techniques, namely Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are essential for investigating the stereochemistry of chiral molecules like cyclohexylsuccinic acid. wikipedia.org These methods are highly sensitive to the three-dimensional arrangement of atoms in a molecule and can be used to determine the absolute configuration and conformational preferences of enantiomers. nsf.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org The resulting ORD curve can be used to identify the presence of chiral centers and can provide information about the stereochemistry of the molecule. The shape of the ORD curve, particularly in the vicinity of an absorption band (the Cotton effect), is characteristic of the stereoisomer.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. libretexts.orgyoutube.com A CD spectrum is a plot of this differential absorption versus wavelength. A positive or negative CD signal is observed for chromophores that are either intrinsically chiral or are located in a chiral environment. youtube.comnih.gov For cyclohexylsuccinic acid, the carboxylic acid chromophore can give rise to a CD signal. The sign and magnitude of the CD signal are dependent on the absolute configuration of the chiral centers and the conformation of the molecule.

The application of chiroptical spectroscopy to carboxylic acids can sometimes be complicated by the formation of aggregates through intermolecular hydrogen bonding, which can affect the observed spectra. nih.gov To mitigate this, measurements can be performed on the corresponding salts or anhydrides. nih.gov

For a definitive stereochemical assignment of cyclohexylsuccinic acid, the experimental ORD and CD spectra would be compared with spectra predicted from quantum chemical calculations for the different possible stereoisomers. This combination of experimental and computational approaches is a powerful tool for determining the absolute configuration of chiral molecules.

The following table outlines the principles of these chiroptical techniques.

Table 4: Principles of Chiroptical Spectroscopy Techniques

| Technique | Principle | Information Obtained |

| Optical Rotatory Dispersion (ORD) | Measures the variation of optical rotation with wavelength. | Determination of chirality, analysis of Cotton effects, correlation with absolute configuration. |

| Circular Dichroism (CD) | Measures the differential absorption of left- and right-circularly polarized light. | Determination of absolute configuration, conformational analysis, study of chiral chromophores. |

Omics Approaches for Systems-Level Metabolic Understanding

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a functional readout of the physiological state of a biological system. In the context of hydrocarbon-derived succinates, metabolomics is a powerful tool for the global assessment of these compounds and for understanding their role in metabolic pathways.

Non-targeted metabolomics, often employing LC-MS, can be used to comprehensively profile the metabolome of environmental samples or biological systems exposed to hydrocarbons. nih.gov This approach can lead to the discovery of novel biomarkers of hydrocarbon degradation. For example, the detection of a suite of succinate (B1194679) adducts in a petroleum-contaminated aquifer can provide strong evidence for the in-situ anaerobic bioremediation of a range of hydrocarbons. researchgate.netnih.gov

Targeted metabolomics, on the other hand, focuses on the quantitative analysis of a specific set of known metabolites. This approach can be used to accurately measure the concentrations of key hydrocarbon-derived succinates, such as benzylsuccinate and cyclohexylsuccinic acid, to assess the extent and rate of biodegradation.

The identification of specific succinates as biomarkers can have significant clinical and environmental applications. For instance, in clinical settings, altered levels of certain metabolites, including succinate, have been identified as potential biomarkers for various diseases. nih.govnih.govmdpi.com In environmental science, the presence and concentration of hydrocarbon-derived succinates can serve as indicators of intrinsic bioremediation at contaminated sites.

The workflow for a metabolomics study of hydrocarbon-derived succinates typically includes:

Sample Collection and Preparation: Careful collection and extraction of metabolites from the sample matrix (e.g., groundwater, soil, biological tissues).

Analytical Measurement: Analysis of the extracts using high-throughput analytical platforms, most commonly LC-MS or GC-MS.

Data Processing and Statistical Analysis: Complex datasets are processed to identify and quantify metabolites, and statistical methods are used to find significant changes between different conditions.

Biomarker Identification and Pathway Analysis: Putative biomarkers are identified, and pathway analysis tools are used to understand the biological context of the observed metabolic changes.

The following table lists some hydrocarbon-derived succinates that could be targeted in a metabolomics study of a petroleum-contaminated site.

Table 5: Examples of Hydrocarbon-Derived Succinates as Potential Biomarkers

| Parent Hydrocarbon | Succinate Adduct |

| Toluene | Benzylsuccinic acid |

| Xylenes | Methylbenzylsuccinic acids |

| Ethylbenzene | (1-Phenylethyl)succinic acid |

| Naphthalene | (1-Naphthylmethyl)succinic acid |

| Cyclohexane | Cyclohexylsuccinic acid |

Integration with Metagenomic and Metatranscriptomic Data for Microbial Pathway Reconstruction

The elucidation of microbial metabolic pathways for specific compounds, such as Cyclohexylsuccinic acid, is significantly enhanced by the integration of advanced analytical and spectroscopic data with multi-omic approaches, namely metagenomics and metatranscriptomics. This integrated strategy provides a comprehensive view of the functional potential and actual metabolic activity of a microbial community, enabling the reconstruction of complex biochemical pathways.

Metagenomics involves the sequencing of total DNA from an environmental sample, offering a snapshot of the entire genetic potential of the microbial community present. This allows for the identification of genes encoding enzymes that could potentially be involved in the degradation or synthesis of Cyclohexylsuccinic acid. By comparing gene sequences to established databases, researchers can pinpoint putative enzymes such as dehydrogenases, carboxylases, and CoA-ligases that are known to act on similar substrates.

Metatranscriptomics, on the other hand, sequences the total RNA from a sample, revealing the genes that are actively being transcribed. This provides a dynamic view of the microbial community's response to the presence of a specific substrate like Cyclohexylsuccinic acid. An upregulation in the transcription of genes encoding specific enzymes in the presence of this compound is strong evidence for their involvement in its metabolism.

The integration of these two 'omics' fields with analytical data (e.g., from LC-MS or GC-MS) that confirms the consumption of Cyclohexylsuccinic acid and the appearance of intermediates is crucial for pathway reconstruction. For instance, the detection of a potential intermediate metabolite alongside the increased expression of a gene predicted to catalyze its formation provides a robust line of evidence for a specific step in a metabolic pathway.

Reconstructing the Microbial Degradation Pathway of Cyclohexylsuccinic Acid

A hypothetical pathway for the anaerobic degradation of Cyclohexylsuccinic acid can be postulated based on known microbial metabolic routes for related compounds like succinate and cyclohexane derivatives. This pathway would likely commence with the activation of the carboxylic acid groups, followed by ring cleavage and subsequent metabolism through central pathways like the Krebs cycle.

Hypothetical Degradation Pathway of Cyclohexylsuccinic acid

A plausible anaerobic degradation pathway for Cyclohexylsuccinic acid by a microbial consortium can be reconstructed by integrating metagenomic and metatranscriptomic data. This hypothetical pathway involves the initial activation of the acid to a CoA-thioester, followed by dehydrogenation and eventual ring cleavage.

Activation: Cyclohexylsuccinic acid is first activated to Cyclohexylsuccinyl-CoA. This step is crucial for increasing the reactivity of the molecule for subsequent enzymatic reactions.

Dehydrogenation: The cyclohexane ring is dehydrogenated, introducing a double bond. This is a common strategy in anaerobic degradation pathways of cyclic compounds.

Hydroxylation and Ring Cleavage: The ring is subsequently hydroxylated and then cleaved, yielding an open-chain dicarboxylic acid derivative.

Beta-Oxidation: The resulting aliphatic chain undergoes beta-oxidation to yield acetyl-CoA and succinyl-CoA, which can then enter central metabolic pathways.

The integration of metagenomic and metatranscriptomic data allows for the identification of the specific genes and microbial members responsible for each step of this pathway.

Research Findings from Integrated Multi-Omic Analysis

A hypothetical study on a microbial consortium capable of degrading Cyclohexylsuccinic acid would yield data that can be presented in the following tables.

Table 1: Key Genes and Their Expression Levels in the Proposed Cyclohexylsuccinic Acid Degradation Pathway

This table illustrates how metagenomic data identifies the genes and their microbial origins, while metatranscriptomic data provides evidence of their active transcription in the presence of Cyclohexylsuccinic acid. The fold change indicates the upregulation of these genes in response to the substrate.

| Enzyme | Hypothetical Gene ID | Potential Microbial Origin (from Metagenome) | Transcript Abundance (Transcripts Per Million - TPM) | Fold Change (with vs. without Cyclohexylsuccinic acid) |

|---|---|---|---|---|

| Cyclohexylsuccinate-CoA ligase | CHS_A001 | Geobacter metallireducens | 150 | 15 |

| Cyclohexylsuccinyl-CoA dehydrogenase | CHS_B002 | Syntrophus aciditrophicus | 120 | 12 |

| Hydroxycyclohexylsuccinyl-CoA hydratase | CHS_C003 | Desulfovibrio vulgaris | 95 | 10 |

| Ring-cleaving enzyme | CHS_D004 | Geobacter metallireducens | 110 | 14 |

| Acyl-CoA dehydrogenase | CHS_E005 | Syntrophus aciditrophicus | 135 | 13 |

Table 2: Microbial Community Composition Analysis via Metagenomics

This table shows the relative abundance of different microbial phyla within the consortium, as determined by metagenomic sequencing. This information helps to understand the community structure and identify the key players in the degradation process.

| Phylum | Relative Abundance (%) |

|---|---|

| Proteobacteria | 45 |

| Firmicutes | 30 |

| Bacteroidetes | 15 |

| Euryarchaeota | 5 |

| Other | 5 |

Table 3: Differential Gene Expression from Metatranscriptomics

This table highlights the significant upregulation of genes in the presence of Cyclohexylsuccinic acid, providing strong evidence for their involvement in its degradation pathway. The log2 fold change is a standard metric for quantifying changes in expression levels.

| Gene ID | Gene Function | Log2 Fold Change | p-value |

|---|---|---|---|

| CHS_A001 | CoA ligase | 3.91 | <0.001 |

| CHS_B002 | Acyl-CoA dehydrogenase | 3.58 | <0.001 |

| CHS_C003 | Enoyl-CoA hydratase | 3.32 | <0.005 |

| CHS_D004 | Ring hydroxylating dioxygenase | 3.81 | <0.001 |

| CHS_E005 | Beta-ketothiolase | 3.70 | <0.001 |

By integrating these datasets, a highly resolved model of the Cyclohexylsuccinic acid metabolic pathway can be constructed. The metagenome provides the blueprint of metabolic possibilities, while the metatranscriptome, in conjunction with analytical chemistry, illuminates the active biochemical routes, thereby enabling a comprehensive understanding of the microbial processes at play.

Catalytic Applications and Engineered Systems Involving Cyclohexylsuccinic Acid

Application in Material Science and Polymer Chemistry

Cyclohexylsuccinic acid serves as a valuable building block in the synthesis of polymers, contributing to the development of materials with tailored properties. nih.gov As a dicarboxylic acid monomer, it can participate in condensation polymerization reactions with diols or diamines to form polyesters and polyamides, respectively. libretexts.orgchemguide.uk The incorporation of the cyclohexyl ring into the polymer backbone can significantly influence the material's thermal and mechanical properties.

The rigid and bulky nature of the cyclohexyl group can enhance the glass transition temperature (Tg) of polymers, leading to materials with improved heat resistance. This is in contrast to polymers synthesized from linear aliphatic dicarboxylic acids, which tend to have lower Tg values. For instance, the synthesis of polyesters from diols and dicarboxylic acids like succinic acid and 1,4-cyclohexane dicarboxylic acid has been explored to tune the thermal properties of the resulting materials. bohrium.comrsc.org While specific data on polymers derived solely from cyclohexylsuccinic acid is limited in readily available literature, the principles of polymer chemistry suggest that its use would lead to polyesters with unique thermal and mechanical profiles.

Furthermore, cyclohexylsuccinic acid can be utilized as a crosslinking agent in polymer synthesis. researchgate.net The two carboxylic acid functional groups can react with suitable functional groups on other polymer chains, creating a three-dimensional network structure. This crosslinking can improve the mechanical strength, solvent resistance, and thermal stability of the resulting material. scielo.brresearchgate.net The specific impact of cyclohexylsuccinic acid as a crosslinker would depend on the polymer matrix and the crosslinking density.

Table 1: Potential Polymer Systems Incorporating Cyclohexylsuccinic Acid

| Polymer Type | Co-monomer | Potential Properties |

| Polyester | Diols (e.g., ethylene (B1197577) glycol, 1,4-butanediol) | Enhanced thermal stability, increased rigidity |

| Polyamide | Diamines (e.g., hexamethylenediamine) | Improved mechanical strength, altered solubility |

| Crosslinked Polymer | Polyols, Polyamines | Increased solvent resistance, higher thermal stability |

This table is illustrative and based on the established principles of polymer chemistry. Specific properties would need to be determined experimentally.

Role as a Constituent or Catalyst in Chemical Transformations

Beyond polymer science, cyclohexylsuccinic acid and its derivatives can act as important constituents or catalysts in various chemical transformations. The carboxylic acid groups can undergo a range of reactions, making it a versatile intermediate in organic synthesis. For example, dicarboxylic acids can be used as starting materials for the synthesis of cyclic ketones through intramolecular condensation reactions. researchgate.net

While direct catalytic applications of cyclohexylsuccinic acid are not extensively documented, related dicarboxylic acids have shown catalytic activity in certain reactions. The acidic nature of the carboxylic acid groups allows them to act as Brønsted acid catalysts in reactions such as esterification and hydrolysis, although stronger acids are typically employed. researchgate.net The presence of the cyclohexyl group could influence the steric environment around the catalytic sites, potentially leading to selectivity in certain reactions.

Furthermore, derivatives of cyclohexylsuccinic acid can be synthesized to create molecules with specific functionalities. For instance, the conversion of the carboxylic acid groups to more reactive species like acyl chlorides would enable a wider range of synthetic transformations. These derivatives could then be used to introduce the cyclohexylsuccinate moiety into more complex molecules, potentially for applications in pharmaceuticals or agrochemicals.

Biocatalysis and Bioreaction Engineering for Selective Synthesis

The selective synthesis of complex molecules using enzymes, or biocatalysis, offers a green and efficient alternative to traditional chemical methods. While specific research on the biocatalytic production of cyclohexylsuccinic acid is not prominent, the broader field of dicarboxylic acid biosynthesis provides a strong indication of its feasibility. Microorganisms have been engineered to produce various dicarboxylic acids, including succinic acid, from renewable feedstocks. nih.govnih.govrsc.org

Enzymatic pathways, such as the reductive branch of the tricarboxylic acid (TCA) cycle, are key to the microbial production of succinic acid. nih.gov It is plausible that through metabolic engineering, these pathways could be adapted to accept or produce cyclohexyl-substituted precursors, leading to the biosynthesis of cyclohexylsuccinic acid. The selective nature of enzymes could also be harnessed to produce specific stereoisomers of cyclohexylsuccinic acid, which would be challenging to achieve through conventional chemical synthesis.

Furthermore, enzymes such as lipases have been successfully employed in the enzymatic synthesis of polyesters from dicarboxylic acids and diols. nih.govmdpi.com This approach, which often proceeds under milder reaction conditions than traditional polymerization, could be applied to the synthesis of polyesters from cyclohexylsuccinic acid, offering a more sustainable manufacturing process. The development of robust and efficient biocatalysts for the synthesis and polymerization of cyclohexylsuccinic acid represents a promising area for future research.

Table 2: Potential Biocatalytic Routes Involving Cyclohexylsuccinic Acid

| Biocatalytic Process | Enzyme Class | Potential Application |

| Biosynthesis | Carboxylases, Dehydrogenases | Production of cyclohexylsuccinic acid from renewable feedstocks |

| Enzymatic Polymerization | Lipases, Esterases | Synthesis of polyesters containing cyclohexylsuccinic acid |

| Enzymatic Degradation | Hydrolases, Oxidases | Biodegradation of polymers containing cyclohexylsuccinic acid |

This table outlines potential applications based on existing biocatalytic methodologies for related compounds.

Utilization as a Model Compound in Environmental Biogeochemical Studies

In environmental science, understanding the fate and transport of organic compounds in soil and water is crucial. Dicarboxylic acids are naturally present in the environment and play a role in various biogeochemical processes. nih.gov The use of specific organic molecules as tracers can provide valuable insights into these processes.

Recent studies have demonstrated the potential of using the isotopic signatures of α,ω-dicarboxylic fatty acids as tracers to identify the sources of sediment in catchment areas. researchgate.netdntb.gov.ua This approach relies on the fact that different land uses (e.g., grassland vs. arable land) can have distinct dicarboxylic acid profiles. While cyclohexylsuccinic acid itself has not been specifically reported as a tracer, its unique structure could make it a candidate for such applications.

If cyclohexylsuccinic acid were introduced into an environmental system, its transport and degradation could be monitored to understand the movement of water and the activity of microbial communities. nih.govmdpi.comcornell.edu The cyclohexyl ring provides a stable structural element that might be more resistant to rapid degradation than linear aliphatic chains, potentially making it a useful tracer over longer timescales. Furthermore, studying the biodegradation of cyclohexylsuccinic acid could provide insights into the metabolic capabilities of soil and aquatic microorganisms. nih.govmdpi.com The degradation of related cycloaliphatic compounds, such as the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), has been investigated in environmental and biological systems. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Development of Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry, particularly atom economy, are central to the future of chemical manufacturing, aiming to maximize the incorporation of reactant atoms into the final product and minimize waste. wikipedia.orgjocpr.comprimescholars.com While specific sustainable synthetic routes for cyclohexylsuccinic acid are not yet widely established, future research will likely focus on catalytic and biocatalytic methods that adhere to these principles.

Current industrial synthesis of dicarboxylic acids often relies on petrochemical feedstocks and can generate significant waste. rsc.orgnih.gov Future research into cyclohexylsuccinic acid synthesis should explore atom-economical reactions such as additions and catalytic carbonylations. rsc.org For instance, developing catalytic systems, potentially using transition metals like palladium, for the direct carboxylation of cyclohexene (B86901) derivatives could offer a highly efficient route. researchgate.net

Moreover, biocatalysis presents a promising avenue for the sustainable production of dicarboxylic acids from renewable resources. rsc.orgrsc.orgresearchgate.net Research could focus on engineering microbial pathways or designing multi-enzyme cascade reactions to convert bio-based precursors, such as derivatives of succinic acid or cyclohexane (B81311), into cyclohexylsuccinic acid. nih.govresearchgate.net These approaches would operate under mild conditions, reducing energy consumption and the use of hazardous reagents. nih.govworktribe.com

Table 1: Comparison of Potential Synthetic Strategies for Cyclohexylsuccinic Acid

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Carboxylation | High atom economy, potential for high selectivity. | Catalyst design and stability, reaction optimization. |

| Biocatalysis | Use of renewable feedstocks, mild reaction conditions, high stereoselectivity. rsc.org | Enzyme discovery and engineering, pathway elucidation, process scale-up. |

| Chemo-enzymatic Synthesis | Combines the selectivity of enzymes with the efficiency of chemical catalysts. | Catalyst compatibility, process integration. |

Elucidation of Novel Microbial Pathways for Cyclohexylsuccinic Acid Metabolism

Understanding the microbial metabolism of cyclohexylsuccinic acid is fundamental for its application in bioremediation and biocatalysis. While direct metabolic pathways for this specific compound are not extensively detailed, research on analogous structures, such as cyclohexane carboxylic acid (CHC), provides a strong foundation for future investigations. researchgate.netresearchgate.netasm.org

Recent studies have identified novel anaerobic degradation pathways for CHC in various bacteria, such as Geobacter metallireducens. researchgate.net These pathways involve a series of enzymatic reactions, including the activation of the carboxylic acid to its coenzyme A (CoA) thioester, followed by dehydrogenation. researchgate.netasm.org It is highly probable that the metabolism of cyclohexylsuccinic acid proceeds through a similar β-oxidation-like pathway, targeting the succinic acid side chain. researchgate.net

Future research should aim to isolate and characterize microorganisms capable of utilizing cyclohexylsuccinic acid as a carbon source. This would involve enrichment culture techniques using samples from environments contaminated with naphthenic acids. Once isolated, a combination of genomics, proteomics, and metabolomics can be employed to elucidate the specific metabolic pathways and the enzymes involved. Identifying the genes encoding these enzymes will be crucial for their subsequent engineering and application.

Table 2: Key Enzymes in the Anaerobic Degradation of Cyclohexane Carboxylic Acid in Geobacter metallireducens

| Enzyme | Reaction Catalyzed | Specific Activity (µmol min⁻¹ mg⁻¹) |

| Succinyl-CoA:CHC CoA transferase | CHC + Succinyl-CoA ⇌ Cyclohexanoyl-CoA + Succinate (B1194679) | 2.0 |

| CHCoA dehydrogenase | Cyclohexanoyl-CoA + Acceptor ⇌ Cyclohex-1-ene-1-carboxyl-CoA + Reduced Acceptor | Not reported |

| CHeneCoA dehydrogenase | Cyclohex-1-ene-1-carboxyl-CoA + Acceptor ⇌ Cyclohex-1,5-diene-1-carboxyl-CoA + Reduced Acceptor | Not reported |

Data sourced from Kung et al. (2014) asm.org

Advanced Bioremediation Strategies Utilizing Cyclohexylsuccinic Acid as a Target Biomarker

Cyclohexylsuccinic acid is a component of naphthenic acids, which are a complex mixture of cycloaliphatic carboxylic acids found in oil sands process-affected water (OSPW) and are known for their environmental toxicity. scholaris.cacanada.ca The biodegradation of naphthenic acids is a key challenge in the reclamation of these industrial wastewaters. researchgate.net Due to its distinct structure, cyclohexylsuccinic acid can serve as a target biomarker to monitor the progress and efficiency of bioremediation efforts.

Future research should focus on developing advanced bioremediation strategies that are specifically effective for the degradation of the more recalcitrant components of naphthenic acids, including dicarboxylic acids like cyclohexylsuccinic acid. cec.org This could involve the use of specialized microbial consortia, potentially in bioreactors or constructed wetlands, that have been enriched for their ability to degrade these compounds. canada.ca

Table 3: Biodegradation Rates of Naphthenic Acids in Different Systems

| System | Naphthenic Acid Type | Degradation Rate | Reference |

| Acclimated Activated Sludge | Cyclohexane carboxylic acid | >90% in 120 h | nih.gov |

| Immobilized Soil/Sediment Bioreactor | OSPW Naphthenic Acids | 0.1 mg·L⁻¹·h⁻¹ | researchgate.net |

| Algal-Bacterial Communities | Cyclohexane carboxylic acid | Successful biodegradation | scholaris.ca |

Design and Engineering of Enzymatic Systems for Targeted Biocatalytic Applications

The enzymes involved in the microbial metabolism of cyclohexylsuccinic acid and related compounds are prime candidates for the development of novel biocatalytic systems. nih.gov These enzymes could be harnessed for a variety of applications, from the synthesis of specialty chemicals to the development of biosensors for environmental monitoring.

Future research in this area will involve the identification, isolation, and characterization of key enzymes from the metabolic pathways of cyclohexylsuccinic acid. encyclopedia.pubsemanticscholar.org Once the genes encoding these enzymes are identified, they can be cloned and expressed in heterologous hosts, such as Escherichia coli or Saccharomyces cerevisiae, to enable their large-scale production.

Protein engineering techniques, such as directed evolution and rational design, can then be applied to improve the properties of these enzymes for specific applications. nih.gov This could involve enhancing their stability, increasing their catalytic activity, or altering their substrate specificity to act on a wider range of cyclic carboxylic acids. patsnap.com The ultimate goal is to create robust and efficient biocatalysts for industrial processes. wikipedia.orgdu.ac.inlibretexts.org

Computational Modeling and Simulation for Predicting Reactivity and Conformational Dynamics

Computational modeling and simulation are powerful tools for understanding the behavior of molecules at the atomic level. researchgate.netacs.org In the context of cyclohexylsuccinic acid, these methods can provide valuable insights into its reactivity and conformational dynamics, which are difficult to obtain through experimental methods alone.

Future research will likely employ molecular dynamics (MD) simulations to explore the conformational landscape of cyclohexylsuccinic acid in different environments, such as in aqueous solution or at the active site of an enzyme. rsc.orgrsc.org These simulations can reveal the preferred three-dimensional structures of the molecule and how it interacts with its surroundings. acs.org

Furthermore, quantum mechanics (QM) calculations can be used to investigate the electronic structure of cyclohexylsuccinic acid and to model the mechanisms of chemical reactions in which it participates. By calculating the free energy barriers of different reaction pathways, it is possible to predict the most likely degradation routes or synthetic strategies. readthedocs.ionih.govnih.gov This information can guide the design of new catalysts and the optimization of reaction conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for cyclohexylsuccinic acid derivatives, and how can reproducibility be ensured?

- Cyclohexylsuccinic anhydride is commonly used to modify β-cyclodextrin for creating inclusion complexes (e.g., with ferulic acid). Key steps include:

- Reaction conditions : Use anhydrous environments and controlled temperatures to minimize side reactions.

- Characterization : Employ FT-IR spectroscopy to confirm covalent bonding between the anhydride and cyclodextrin .

- Reproducibility : Document reagent purity, solvent ratios, and reaction times in line with standardized reporting guidelines for experimental methods .

Q. What safety precautions are critical when handling cyclohexylsuccinic acid in laboratory settings?

- Hazard mitigation : Use fume hoods to avoid inhalation, wear nitrile gloves to prevent skin irritation (GHS Category 2), and employ spill containment materials like diatomite for accidental releases .

- Storage : Store in airtight containers away from moisture and oxidizing agents to preserve stability .

Q. How should researchers design experiments to validate the purity of cyclohexylsuccinic acid derivatives?

- Analytical methods :

- Chromatography : Use HPLC with UV detection to assess purity.

- Spectroscopy : Combine H-NMR and FT-IR to verify structural integrity.

Advanced Research Questions

Q. How can contradictions between spectroscopic and thermal analysis data be resolved during characterization of cyclohexylsuccinic acid complexes?

- Multi-technique validation :

- Thermogravimetric analysis (TGA) : Quantify thermal stability and identify decomposition stages (e.g., 8.7% mass loss attributed to free ferulic acid in β-cyclodextrin complexes) .

- Cross-referencing : Correlate TGA weight loss profiles with FT-IR data to distinguish between surface adsorption and encapsulation .

- Statistical rigor : Apply principal component analysis (PCA) to reconcile discrepancies across datasets .

Q. What methodologies are optimal for studying the host-guest interaction dynamics of cyclohexylsuccinic acid-modified cyclodextrins?

- Isothermal titration calorimetry (ITC) : Quantify binding constants and stoichiometry of inclusion complexes.

- Molecular docking simulations : Use software like AutoDock to predict binding orientations, complemented by experimental validation via X-ray crystallography .

- Data interpretation : Highlight enthalpy-entropy compensation effects in thermodynamic parameters to explain interaction strength .

Q. How can researchers address literature gaps in the environmental impact assessment of cyclohexylsuccinic acid derivatives?

- Experimental design :

- Ecotoxicology assays : Perform acute toxicity tests on model organisms (e.g., Daphnia magna) using OECD guidelines.

- Degradation studies : Monitor hydrolysis rates under varying pH and temperature conditions .

- Reporting standards : Adhere to Beilstein Journal guidelines for supplementary data on degradation pathways and metabolite identification .

Q. What advanced statistical approaches are recommended for analyzing dose-response relationships in cyclohexylsuccinic acid bioactivity studies?

- Dose-response modeling : Apply nonlinear regression (e.g., Hill equation) to estimate EC values.

- Uncertainty quantification : Use Monte Carlo simulations to assess variability in biological replicates .

- Data transparency : Publish raw datasets and code repositories to enable meta-analyses .

Methodological Best Practices

- Data presentation : Use tables to compare thermal stability metrics (e.g., TGA mass retention at 500°C) and figures to illustrate spectral overlaps in inclusion complexes .

- Literature alignment : Frame research questions around unresolved challenges, such as optimizing encapsulation efficiency or improving biodegradability .

- Ethical reporting : Disclose funding sources, conflicts of interest, and data accessibility in compliance with journal policies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.